N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide

Catalog No.
S13118445
CAS No.
920505-78-8
M.F
C15H12INOS2
M. Wt
413.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-...

CAS Number

920505-78-8

Product Name

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide

IUPAC Name

N-[2-(1-benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide

Molecular Formula

C15H12INOS2

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C15H12INOS2/c16-12-6-8-19-14(12)15(18)17-7-5-10-9-20-13-4-2-1-3-11(10)13/h1-4,6,8-9H,5,7H2,(H,17,18)

InChI Key

TYALGVVVMOGOAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=C(C=CS3)I

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide is a complex organic compound characterized by the presence of both benzothiophene and thiophene moieties. Its molecular formula is C15H12INOS2, and it has a molecular weight of 413.3 g/mol. The compound is notable for its unique structure, which includes a carboxamide functional group, contributing to its potential biological activity and chemical reactivity. The compound's IUPAC name is N-[2-(1-benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide, and it is identified by the CAS number 920505-78-8.

  • Oxidation: This process typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can convert the compound into thiols or amines.
  • Substitution: The compound can undergo halogenation or nitration reactions using reagents like bromine or nitric acid.

Major Products

The specific products formed from these reactions depend on the conditions and reagents used. For example, oxidation may yield sulfoxides while reduction could produce thiols.

Research indicates that N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The mechanism of action is believed to involve its interaction with cellular membranes, where it may mimic tryptophan, leading to pore formation and subsequent cell death. This property makes it a subject of interest in drug development aimed at targeting specific enzymes or receptors.

The synthesis of N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide generally involves several steps:

  • Preparation of Intermediates: The synthesis starts with the formation of benzothiophene and thiophene intermediates.
  • Rh-Catalyzed Intramolecular Heterocyclization: This method often involves o-alkynyl-S-(methoxymethyl)thiophenols.
  • Addition of Isocyanates: Following the formation of intermediates, isocyanates are added to form the desired carboxamide structure.
  • Ullmann Cross-Coupling: In industrial settings, scalable reactions like Ullmann cross-coupling using CuBr/1,10-Phen as a catalyst are employed to couple 2-aminobenzothiophenes with esters of 3-carboxylic acids.

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide has diverse applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.
  • Biology: Investigated for its bioactive properties, particularly against microbial infections and cancer cells.
  • Medicine: Explored for potential drug development targeting specific biological pathways.
  • Industry: Utilized in creating advanced materials such as organic semiconductors and photovoltaic cells.

The interaction studies related to N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide focus on its ability to bind with specific molecular targets within cells. Compounds with similar structural features have shown interactions with various enzymes and receptors, which may inhibit their activity, thus providing insights into potential therapeutic applications.

Several compounds share structural similarities with N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamideC14H11IN2OS2Contains benzothiazole instead of benzothiophene; potential antimicrobial activity.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamideC16H16N2OSFeatures an indole moiety; studied for different biological activities .

Uniqueness

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide stands out due to its unique combination of benzothiophene and thiophene structures along with the iodine substituent, which may enhance its reactivity and biological properties compared to other similar compounds. Its specific interactions with cellular targets further contribute to its distinct profile in medicinal chemistry.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

412.94050 g/mol

Monoisotopic Mass

412.94050 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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